玛波沙星杂质 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Marbofloxacin is a fluoroquinolone veterinary antibiotic used to treat infections in animals. The quality control of such pharmaceuticals is crucial to ensure their safety and efficacy. Impurities in pharmaceuticals can arise from various sources, including the synthesis process, degradation during storage, or interactions with other substances. The identification and quantification of these impurities are essential for drug approval and batch release.

Synthesis Analysis

The synthesis of fluoroquinolones like marbofloxacin can lead to the formation of impurities. In the case of a related compound, moxifloxacin, four prominent impurities were detected during the synthesis process . These impurities were isolated and characterized using high-performance liquid chromatography (HPLC) and various spectral data, including 1H, 13C NMR, DEPT, IR, and mass spectrometry. Although the specific impurities of marbofloxacin were not detailed, the process of identifying and characterizing impurities in moxifloxacin provides a framework for similar analyses in marbofloxacin .

Molecular Structure Analysis

The molecular structure of impurities is crucial for understanding their properties and potential effects on the drug's safety profile. In the case of moxifloxacin, the impurities were structurally identified and characterized, providing insights into their chemical nature . This level of detail is necessary for marbofloxacin impurities to assess their impact on the drug's stability and efficacy.

Chemical Reactions Analysis

Impurities can undergo various chemical reactions, including degradation under stress conditions. A study on marbofloxacin tablets revealed that significant degradation occurred under acidic conditions, and moderate degradation was observed under oxidative stress . The degradation products were well resolved from the main peak and its impurities, indicating the robustness of the analytical method used for their separation .

Physical and Chemical Properties Analysis

The physical and chemical properties of impurities influence their behavior in the drug formulation and their potential to affect the drug's performance. The novel stability-indicating reversed-phase ion-pair chromatographic method developed for marbofloxacin tablets was able to separate impurities and degradation products, suggesting that these substances have distinct physical and chemical properties from the active drug . This method met the Veterinary International Conference on Harmonization requirements, demonstrating its suitability for impurity quantitation in marbofloxacin tablets .

科学研究应用

分析方法的开发和验证

稳定性指示方法的开发:Maheshwari、Shukla 和 Dare(2018 年)设计了一种新颖的稳定性指示等度反相离子对色谱方法,用于分离和定量马波沙星杂质,包括杂质 A,在降解产物存在的情况下。该方法被应用于马波沙星片剂,证明了其在兽药质量控制中的实用性 (Maheshwari、Shukla 和 Dare,2018)。

环保紫外分光光度法:da Silva 等人(2022 年)的另一项研究重点是开发一种环保紫外分光光度法来评估片剂制剂中的马波沙星。该方法经过验证,证明其有效性、稳定性,并符合绿色分析化学的原则。这项研究强调了可持续实践在药物分析中日益重要的作用 (da Silva、Lustosa、Torres 和 Kogawa,2022)。

药代动力学研究

药代动力学和药效学整合:Aliabadi 和 Lees(2002 年)探讨了马波沙星在牛血清、渗出液和渗出液中的药代动力学 (PK)。他们的研究重点是该药物在牛呼吸道感染中的分布和疗效,为优化兽医应用的给药方案提供了基础 (Aliabadi 和 Lees,2002)。

猪食用组织的 PBPK 模型:Viel 等人(2023 年)的一项研究开发了一个基于生理的药代动力学 (PBPK) 模型,以预测马波沙星在猪食用组织中的分布和肠道暴露。这项研究有助于估计接受马波沙星治疗的牲畜的停药期,确保食品安全 (Viel、Nouichi、Le Van Suu、Rolland、Sanders、Laurentie、Manceau 和 Henri,2023)。

属性

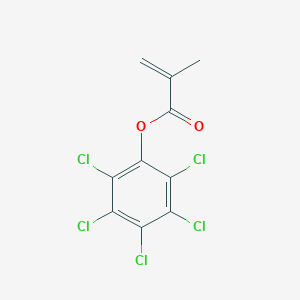

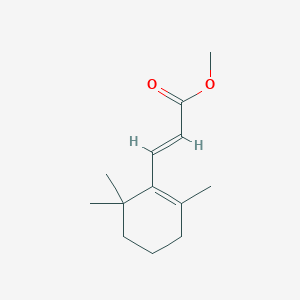

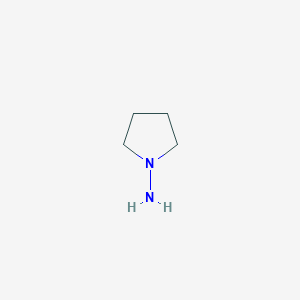

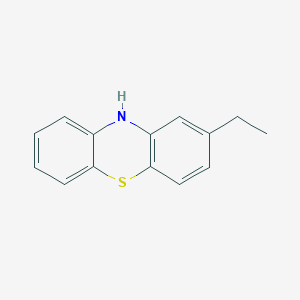

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marbofloxacin Impurity A | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)